Chiral Purity and Synthetic Fidelity: Comparative Enantiomeric Excess for Asymmetric Applications
The (1R,6R) enantiomer of 7-azabicyclo[4.2.0]oct-3-ene is offered with a specified purity of 95% [1]. This is a critical differentiator from racemic mixtures or unspecified stereochemical forms, which would require additional costly and time-consuming chiral resolution steps . The use of a defined single enantiomer ensures that the intended stereochemical outcome is achieved in subsequent reactions, directly impacting the yield and purity of the final chiral product.
| Evidence Dimension | Enantiomeric Excess / Chiral Purity |
|---|---|
| Target Compound Data | ≥95% (specified as the (1R,6R) enantiomer) |
| Comparator Or Baseline | Racemic mixture of (1R,6R) and (1S,6S) enantiomers |
| Quantified Difference | Absolute difference of >90% in enantiomeric excess. |
| Conditions | Commercially available chemical purity specification. |
Why This Matters
For applications in asymmetric catalysis or the synthesis of enantiomerically pure pharmaceuticals, the use of a single, high-purity enantiomer eliminates the need for subsequent chiral separation, saving significant time and resources.
- [1] ChemSpace. (n.d.). (1R,6R)-7-azabicyclo[4.2.0]oct-3-ene. Retrieved April 17, 2026, from https://chem-space.com/CSSB02125616815-FDFF26 View Source
